Bis(cyclohexylmethyl) hexanedioate
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Overview
Description
Bis(cyclohexylmethyl) hexanedioate, is a polymeric compound formed by the reaction of hexanedioic acid (also known as adipic acid) with 1,4-cyclohexanedimethanol. This compound is known for its high molecular weight and is used in various research applications due to its unique properties. The molecular formula of this polymer is C20H34O4, and it has a molecular weight of 338.5 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, polymer with 1,4-cyclohexanedimethanol, involves a polycondensation reaction between hexanedioic acid and 1,4-cyclohexanedimethanol. The reaction is typically carried out in the presence of a catalyst at elevated temperatures ranging from 150°C to 200°C. The process involves heating the reactants under vacuum or inert atmosphere to remove water formed during the reaction, thus driving the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this polymer involves similar polycondensation techniques but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity. The resulting polymer is then purified, typically by filtration and washing with suitable solvents, followed by drying under vacuum.
Chemical Reactions Analysis
Types of Reactions
Bis(cyclohexylmethyl) hexanedioate, can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the polymer’s properties.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction carried out. For example, oxidation may yield carboxylated derivatives, while reduction may produce alcohol derivatives. Substitution reactions can result in a wide range of functionalized polymers.
Scientific Research Applications
Bis(cyclohexylmethyl) hexanedioate, has numerous applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other polymers and materials.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems and as a component in medical devices.
Industry: Applied in the production of high-performance materials, coatings, and adhesives.
Mechanism of Action
The mechanism by which hexanedioic acid, polymer with 1,4-cyclohexanedimethanol, exerts its effects involves interactions at the molecular level. The polymer’s structure allows it to form strong intermolecular bonds, contributing to its stability and performance. The molecular targets and pathways involved depend on the specific application, such as binding to biological molecules in medical applications or interacting with other polymers in industrial uses.
Comparison with Similar Compounds
Similar Compounds
Poly(ethylene terephthalate) (PET): A widely used polyester with similar applications in packaging and textiles.
Poly(butylene terephthalate) (PBT): Known for its mechanical properties and used in engineering plastics.
Poly(trimethylene terephthalate) (PTT): Used in fibers and textiles due to its elasticity and resilience.
Uniqueness
Bis(cyclohexylmethyl) hexanedioate, is unique due to its specific combination of hexanedioic acid and 1,4-cyclohexanedimethanol, which imparts distinct properties such as enhanced flexibility and thermal stability. These properties make it suitable for specialized applications where other polyesters may not perform as well.
Properties
IUPAC Name |
bis(cyclohexylmethyl) hexanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O4/c21-19(23-15-17-9-3-1-4-10-17)13-7-8-14-20(22)24-16-18-11-5-2-6-12-18/h17-18H,1-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRQTHPGQDBQNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC(=O)CCCCC(=O)OCC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33478-30-7 |
Source
|
Record name | Hexanedioic acid, polymer with 1,4-cyclohexanedimethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033478307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanedioic acid, polymer with 1,4-cyclohexanedimethanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
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